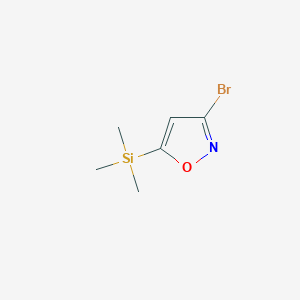![molecular formula C8H4ClNO3 B6233416 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid CAS No. 1554086-60-0](/img/no-structure.png)
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chlorofuro[2,3-c]pyridine-2-carboxylic acid (7-CFCA) is a heterocyclic compound that belongs to the class of furo[2,3-c]pyridine-2-carboxylic acids. It is an important intermediate in the synthesis of many drugs and other biologically active compounds. 7-CFCA has a wide range of applications in scientific research and pharmaceuticals.
科学的研究の応用
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid is widely used in scientific research due to its ability to interact with a variety of biological molecules. It is used in the synthesis of drugs and other biologically active compounds. 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has also been used in the synthesis of peptides, peptidomimetics, and other organic molecules. In addition, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has been used in the synthesis of fluorescent probes, which can be used to detect and quantify biological molecules.
作用機序
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid binds to the active site of COX-2 and inhibits its activity. This inhibition of COX-2 activity leads to decreased levels of prostaglandins, which in turn reduces inflammation.
Biochemical and Physiological Effects
The inhibition of COX-2 activity by 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines, which can reduce the severity of inflammatory diseases. In addition, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has been shown to reduce the production of nitric oxide, which can reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The use of 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid in laboratory experiments has several advantages. It is a potent inhibitor of COX-2, so it can be used to study the effects of COX-2 inhibition. In addition, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid is relatively inexpensive and easy to synthesize. However, there are some limitations to using 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid in laboratory experiments. It is not very soluble in water, so it can be difficult to dissolve in aqueous solutions. In addition, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid is not very stable, so it must be stored at low temperatures to prevent degradation.
将来の方向性
There are several potential future directions for the use of 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid. It could be used to develop new drugs and other biologically active compounds. In addition, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid could be used to study the effects of COX-2 inhibition on other diseases, such as cancer and autoimmune diseases. Finally, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid could be used to develop new fluorescent probes for the detection and quantification of biological molecules.
合成法
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid can be synthesized from a variety of starting materials. The most commonly used method is the reaction of 2-chloro-3-methylpyridine with ethyl chloroformate in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid in high yields. Other methods for synthesizing 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid include the reaction of 2-chloropyridine with ethyl chloroformate, the reaction of 2-chloro-3-methylpyridine with ethyl chloroformate in the presence of a strong base, and the reaction of 2-chloropyridine with ethyl chloroformate in the presence of a strong base.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-pyridinecarboxylic acid", "2-chloro-5-nitrofuran", "Sodium hydride", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitrofuran with sodium hydride in dimethylformamide to yield 2-chloro-5-nitrofuran-3-ol", "Step 2: Cyclization of 2-chloro-5-nitrofuran-3-ol with 2-pyridinecarboxylic acid in the presence of hydrochloric acid to form 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid", "Step 3: Neutralization of the reaction mixture with sodium hydroxide", "Step 4: Isolation of the product by filtration and washing with ethanol and water" ] } | |
CAS番号 |
1554086-60-0 |
製品名 |
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid |
分子式 |
C8H4ClNO3 |
分子量 |
197.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



